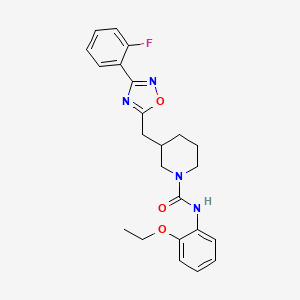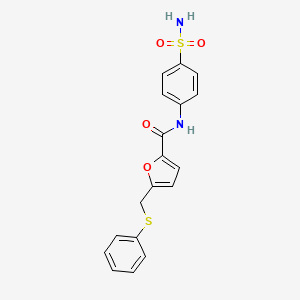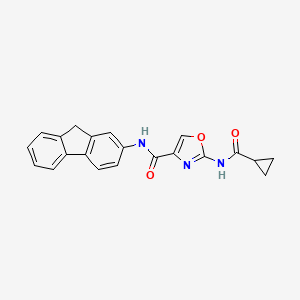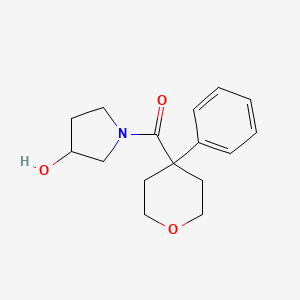
N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds, as described in the provided papers, involves multi-step reactions that typically start with the formation of a core structure followed by the addition of various substituents. For example, the synthesis of N-substituted derivatives of oxadiazole compounds involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of transformations to yield the final products . This suggests that the synthesis of this compound would also require a multi-step synthetic route, possibly starting with the formation of the oxadiazole core and subsequent addition of the ethoxyphenyl and fluorophenyl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes a piperidine ring, which is a common feature in many biologically active compounds. The presence of an oxadiazole ring, as seen in the N-substituted derivatives , suggests that the compound may interact with biological targets through hydrogen bonding and dipole interactions. The fluorophenyl group, as seen in the first paper, is known to contribute to the binding selectivity of compounds towards certain receptors .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The carboxamide linker, for instance, plays a critical role in the selectivity of compounds towards dopamine D3 receptors over D2 receptors . This indicates that the carboxamide group in this compound may also be crucial for its binding affinity and selectivity towards biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of an oxadiazole ring and a piperidine moiety suggests that the compound may have moderate polarity, which could affect its solubility and permeability. The fluorine atom is known to influence the lipophilicity of compounds, which can be important for their pharmacokinetic properties . The spectral data, such as 1H-NMR, IR, and mass spectrometry, would be essential for confirming the structure of the synthesized compound .
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activities
Compounds containing similar structural motifs, such as those with oxadiazole rings and piperidine moieties, have been synthesized using microwave-assisted techniques. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showcasing moderate to good efficacy against test microorganisms. Such studies imply that "N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide" could be explored for its potential biological activities, leveraging microwave-assisted synthesis for rapid and efficient production (Başoğlu et al., 2013).
Radiotracer Development for Neuroimaging
Compounds with fluorophenyl and piperidine structures have been developed as radiotracers for positron emission tomography (PET) imaging, targeting specific brain receptors. For example, derivatives have been synthesized for studying CB1 cannabinoid receptors, indicating the potential of related compounds in neuroimaging and the study of neuropsychiatric disorders (Katoch-Rouse & Horti, 2003). This suggests a pathway for utilizing "this compound" in the development of novel PET radioligands.
Structural Characterization and Biological Evaluation
Compounds with structural elements like fluorophenyl, oxadiazole, and piperazine have been synthesized and characterized, leading to insights into their structural properties through X-ray diffraction. Biological evaluations of such compounds reveal their potential antibacterial and anthelmintic activities. This demonstrates the value of comprehensive structural and biological assessments for novel compounds, suggesting similar evaluations could be beneficial for the compound (Sanjeevarayappa et al., 2015).
Antagonist Development for CB1 Cannabinoid Receptors
Research on compounds acting as antagonists to cannabinoid receptors sheds light on the intricate interplay between molecular structure and receptor binding affinity. By understanding how different functional groups and molecular frameworks affect receptor interaction, researchers can design more effective therapeutic agents. This line of investigation points to a potential area of research for "this compound" in the development of receptor-specific drugs (Shim et al., 2002).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-2-30-20-12-6-5-11-19(20)25-23(29)28-13-7-8-16(15-28)14-21-26-22(27-31-21)17-9-3-4-10-18(17)24/h3-6,9-12,16H,2,7-8,13-15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBICVARWWQIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)
![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)
![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)



![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)
![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)


